2-Sulfanilamido-6-methylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6298-35-7 |
|---|---|
Molecular Formula |
C11H12N4O2S |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
4-amino-N-(6-methylpyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O2S/c1-8-6-13-7-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,14,15) |
InChI Key |
KZPZWCOQVNUUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Chemical Transformations
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the determination of purity and the quantification of active pharmaceutical ingredients. lancetechltd.com For 2-Sulfanilamido-6-methylpyrazine, various HPLC methods have been developed and validated to ensure its quality. selleckchem.comfujifilm.com
Reverse-phase HPLC is commonly employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase. scielo.br The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Purity levels are often reported to be greater than 99%. lancetechltd.comselleckchem.com Quantitative analysis by HPLC allows for the precise determination of the compound's concentration in various matrices. biocrick.com
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile-water mixture scielo.br |
| Detection | UV-Vis (Photodiode Array) scielo.br |
| Purity Specification | >99.0% lancetechltd.comfujifilm.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govkosfaj.org In the context of this compound, GC-MS is particularly useful for identifying and quantifying potential volatile byproducts that may arise from its synthesis or degradation. nih.gov The pyrazine (B50134) ring in the molecule's structure is a class of compound often analyzed by GC-MS. nih.gov
The process involves separating volatile components in the gas chromatograph, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. unibo.itresearchgate.net This allows for the detection of trace-level impurities that might not be readily observed by other techniques. While direct GC-MS of the intact sulfonamide is not common due to its low volatility, the analysis of related volatile species is crucial for a complete purity profile. nih.gov
Physicochemical Parameter Determination Through Advanced Analytical Methods
Spectrophotometric and Potentiometric Determination of Ionization and Protonation Constants (pKa)
The ionization constant (pKa) is a critical parameter that influences a drug's solubility, absorption, and distribution. scielo.br For 2-Sulfanilamido-6-methylpyrazine, which contains both acidic and basic functional groups, the determination of its pKa values is essential. Spectrophotometric and potentiometric titration methods are commonly used for this purpose. researchgate.neteurjchem.comwho.int
Spectrophotometric methods rely on the change in the UV-Vis absorbance of the compound as a function of pH. irapa.org By monitoring the absorbance at a specific wavelength, a titration curve can be generated, from which the pKa can be calculated. nih.gov Potentiometric titration involves measuring the change in potential of a solution as a titrant is added, allowing for the determination of the equivalence point and subsequent calculation of the pKa. researchgate.netresearchgate.net Studies have reported the pKa values of various sulfonamides, including this compound, in different solvent systems. scielo.br
Table 4: Reported pKa Values for Sulfamonomethoxine (B1681783) in Acetonitrile-Water Mixtures
| % Acetonitrile (v/v) | pKa1 (Aromatic Amine) | pKa2 (Sulfonamide) |
|---|---|---|
| 15 | 2.53 | 6.55 |
| 30 | 2.45 | 6.89 |
| 40 | 2.40 | 7.12 |
| 50 | 2.34 | 7.40 |
Data sourced from a study on the determination of pKa values of sulfonamides by LC methods. scielo.br
Electrochemical Studies for Redox Behavior
The electrochemical behavior of this compound, also known as sulfamonomethoxine (SMM), has been investigated to understand its redox properties and to develop sensitive analytical methods for its detection. Studies have primarily focused on its oxidation at various types of electrodes.
The electrochemical oxidation of SMM is an irreversible process that has been shown to be diffusion-controlled. Research utilizing a platinum-functionalized, sulfur-doped graphitic carbon nitride nanosheet modified glassy carbon electrode (Pt/S-g-C3N4/GCE) demonstrated that the oxidation of SMM involves a two-electron transfer. researchgate.net This process forms the basis for electroanalytical techniques aimed at quantifying the compound in various matrices.
The efficiency of the electrochemical degradation of this compound is significantly influenced by experimental conditions such as pH and the composition of the anode. Studies have shown that for SMM, anionic species present at higher pH levels exhibit a greater degradation rate. mdpi.comresearchgate.net An optimal pH of 8.3 has been identified for the effective degradation of sulfonamides, including SMM, which corresponds to the maximum concentration of free chlorine generated during the process. nih.gov
The choice of anode material plays a critical role in the electrochemical oxidation process. In comparative studies, a Ti/RuO₂–IrO₂ anode was found to be the most effective for the degradation of sulfonamides, showing a 1.5- to 3.1-fold increase in the degradation kinetic constant compared to Ti/Ta₂O₅–IrO₂ and Ti/Pt anodes. nih.gov
Interactive Data Table: Summary of Electrochemical Studies on this compound
| Electrode/System | Key Findings | Mechanism Highlights | Reference |
| Pt/S-g-C3N4/GCE | Sensitive determination of SMM. | Diffusion-controlled, two-electron transfer oxidation. | researchgate.net |
| UV/In-situ Electrochemical Oxidation | Anionic species show a higher degradation rate. Reactive chlorine species promote degradation. | Indirect oxidation via photochemically generated reactive species. | mdpi.comresearchgate.net |
| Ti/RuO₂–IrO₂ Anode | Highest degradation kinetic constant among tested anodes. Optimal degradation at pH 8.3. | Enhanced generation of free chlorine promotes indirect oxidation. | nih.gov |
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the fundamental properties of molecules. mdpi.comkau.edu.sa These methods allow for the determination of optimized geometries, electronic structures, and various other molecular parameters.
Geometry Optimization, Electronic Structure, and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. google.com For sulfonamide derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-311G+(d,p) are commonly used for accurate geometry optimization. nih.gov The process involves iterative calculations to find the geometry with the lowest total energy. mdpi.com For complex molecules, conformational analysis is crucial to identify the most stable conformer, which is often done using methods like the Hartree-Fock (HF) method with a basis set like 3-21G. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of a Sulfonamide Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-H (ring) | 1.083 - 1.085 |
| C=C | 1.375 - 1.397 |
Data derived from theoretical calculations on sulfanilamide (B372717) using the B3LYP/6-311++G(d,P) method. kau.edu.sa
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is typically color-coded, where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). researchgate.net
In sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atoms are generally expected to be regions of negative electrostatic potential. acs.org The hydrogen atoms of the amino and amide groups would be regions of positive potential. The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net Mulliken population analysis is another method used to calculate the charge distribution on each atom of the molecule, providing further insight into its electronic properties. researchgate.net
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netschrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. schrodinger.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chalcogen.ro This gap can be calculated using DFT methods and provides insights into the charge transfer that can occur within the molecule. kau.edu.sa From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. irjweb.com
Table 2: Frontier Molecular Orbital Energies and Related Properties
| Property | Value (eV) |
|---|---|
| E_HOMO | -6.2967 |
| E_LUMO | -1.8096 |
| HOMO-LUMO Energy Gap (ΔE) | 4.4871 |
| Chemical Hardness (η) | 2.2435 |
Theoretical data for a triazine derivative calculated at the B3LYP/6-31G level. irjweb.com
Prediction of Vibrational Frequencies and Spectroscopic Correlates
Theoretical vibrational frequency calculations are performed to understand the vibrational modes of a molecule and to aid in the interpretation of experimental infrared (IR) and Raman spectra. kau.edu.sa DFT methods, such as B3LYP with appropriate basis sets, are commonly employed for these calculations. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, bringing them into better agreement with experimental data. nih.gov For instance, a scaling factor of 0.9679 has been used for calculations with the B3LYP/6−311G+(d, p) basis set. nih.gov These theoretical spectra can help in assigning the vibrational bands observed in experimental spectra to specific functional groups and vibrational modes within the molecule. kau.edu.sa
Thermodynamic Property Prediction (e.g., Enthalpy, Gibbs Free Energy)
Quantum chemical calculations can also be used to predict the thermodynamic properties of molecules, such as the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf). researchgate.net These properties are important for understanding the stability and reactivity of a compound under different conditions. Methods like the B3LYP/6-31G* level of theory have been used to analyze these properties for sulfonamide drugs. researchgate.net The molecular structure optimization using DFT provides the necessary equilibrium geometry to calculate these thermodynamic parameters. dtu.dk
Table 3: Predicted Thermodynamic Properties of a Sulfonamide Drug
| Thermodynamic Property | Predicted Value |
|---|---|
| Enthalpy of Formation (ΔHf) | Varies by compound |
| Gibbs Free Energy of Formation (ΔGf) | Varies by compound |
These properties can be calculated for 2-Sulfanilamido-6-methylpyrazine using appropriate computational methods. researchgate.net
Molecular Docking and Ligand-Target Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for understanding the binding mode and affinity of a potential drug molecule with its biological target. nih.gov For this compound, which is a sulfonamide, a likely target is dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. ontosight.ai
The process involves generating various conformations of the ligand and placing them in the binding site of the protein. A scoring function is then used to evaluate the binding affinity of each pose, predicting the most stable complex. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors.
Prediction of Binding Modes and Affinities with Dihydropteroate Synthetase
Dihydropteroate synthase (DHPS) is the primary target for sulfonamide antibiotics. These drugs act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (pABA), and blocking a key step in the bacterial folate synthesis pathway. ethernet.edu.et Without folate, bacteria cannot synthesize nucleic acids and are unable to divide. ethernet.edu.et The general mechanism involves the sulfonamide binding to the pABA site on the DHPS enzyme. ethernet.edu.et For sulfonamides to be effective inhibitors, they typically require an unsubstituted p-amino group. While this is the established mechanism for the sulfonamide class, specific molecular docking and binding affinity studies detailing the precise interactions and binding energy of this compound with DHPS are not extensively detailed in the reviewed scientific literature.
Computational Elucidation of Interactions with Off-Targets (e.g., Carbonic Anhydrase)
Sulfonamides are well-documented inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. tubitak.gov.trresearchgate.net This off-target interaction is the basis for the therapeutic effects of several diuretic and anti-glaucoma drugs. tubitak.gov.trresearchgate.net The inhibitory mechanism involves the sulfonamide group (R-SO2NH2) binding to the zinc ion (Zn2+) in the enzyme's active site. tubitak.gov.tr Specifically, the deprotonated sulfonamide nitrogen displaces a water molecule or hydroxide (B78521) ion coordinated to the zinc, forming a stable complex. ijcrt.orgf1000research.com This interaction is further stabilized by hydrogen bonds with active site residues, such as Thr199. f1000research.com While this binding mode is characteristic of the sulfonamide class, specific computational studies elucidating the binding pose and interaction energies of this compound with various carbonic anhydrase isoforms were not identified in the surveyed literature.
Simulation of Enzyme-Ligand Dynamics
Enzyme-ligand dynamics simulations, a subset of molecular dynamics (MD), are used to explore the structural and temporal stability of a drug candidate within its binding pocket. tacir.pro These simulations can validate docking poses and provide insights into the conformational changes in both the ligand and the protein upon binding. For instance, in a virtual screening study against the SARS-CoV-2 main protease, the stability of top-docked compounds, which included sulfametomidine, was assessed using molecular dynamics simulations. tacir.probroadinstitute.org The best-scoring complexes were subjected to simulations in a water box with ions to mimic physiological conditions, and the stability of the interactions was monitored over time. tacir.pro Such simulations are critical for confirming that a predicted binding mode is likely to be maintained, lending greater confidence to the in silico predictions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the activity of new compounds and optimizing lead molecules.
Development of Predictive Models for Biological Activity Based on Molecular Descriptors
QSAR models are built by calculating molecular descriptors for a series of compounds and using statistical techniques to derive an equation that predicts their activity. These descriptors can be electronic (e.g., electron-ion interaction potential), topological, or physicochemical in nature.
In one study, this compound (sulfametomidine) was part of a library of FDA-approved drugs screened for potential antiviral activity against SARS-CoV-2. tacir.probroadinstitute.org A binary QSAR model predicted its therapeutic activity, and molecular docking was used to predict its binding affinity to the main protease (Mpro). tacir.probroadinstitute.org
| Compound | Target | Docking Score (kcal/mol) | Binary QSAR Predicted Activity |
|---|---|---|---|
| Sulfametomidine | SARS-CoV-2 Main Protease | -4.72 | 0.80 |
Table 1: Predicted antiviral activity and docking score for Sulfametomidine. The binary QSAR model normalizes predicted activity between 0 and 1, with values >0.75 considered significant. tacir.probroadinstitute.org
In another virtual screening effort against the Ebola virus, researchers calculated specific molecular descriptors for a range of compounds, including sulfametomidine. The key descriptors were the Average Quasi-Valence Number (AQVN) and the Electron-Ion Interaction Potential (EIIP), which characterize long-range intermolecular interactions.
| Compound | AQVN Descriptor | EIIP Descriptor (Ry) |
|---|---|---|
| Sulfametomidine | 3.118 | 0.086 |
Table 2: Calculated molecular descriptors for Sulfametomidine used in a virtual screen for Ebola virus inhibitors.
These examples demonstrate how QSAR models and molecular descriptors for this compound are used to predict its potential activity against various biological targets.
Application of Machine Learning Algorithms for Antimicrobial Activity Prediction (e.g., XGBoost, Random Forest, Deep Neural Networks)
Modern drug discovery increasingly employs machine learning (ML) algorithms to build sophisticated predictive models for antimicrobial activity. Algorithms such as Random Forest (RF), Extreme Gradient Boosting (XGBoost), and Deep Neural Networks (DNNs) can analyze large datasets of compounds and their associated activities to learn complex structure-activity relationships.
The general process involves representing molecules by numerical descriptors or structural fingerprints. These representations are then used as input features to train an ML model on a dataset of known active and inactive antimicrobial compounds. The trained model can then be used to rapidly screen virtual libraries of novel compounds to identify promising candidates for synthesis and experimental testing. While these methods are widely applied in antimicrobial drug discovery, specific studies applying algorithms like XGBoost, RF, or DNNs to a dataset explicitly including this compound for the prediction of its antimicrobial activity were not found in the reviewed literature.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic nature of molecules over time. These simulations are used to study the conformational flexibility of a ligand like this compound and its target protein, as well as their interactions with the surrounding solvent (typically water). By simulating the movements of every atom in the system, MD can reveal how a protein's structure changes upon ligand binding and how water molecules in the active site might mediate or hinder these interactions.
The stability of a docked protein-ligand complex, for example, is often tested with MD simulations. tacir.pro If a ligand remains stably bound in its predicted pose throughout a simulation of hundreds of nanoseconds, it increases the confidence in the docking result. Furthermore, analyzing the interactions with solvent molecules can help explain the thermodynamics of binding, as displacing ordered water molecules from a binding site can be a major driver of binding affinity. While MD is a powerful technique for studying sulfonamides, specific simulation studies focusing on the conformational dynamics and solvent interactions of this compound with its primary target, DHPS, are not prominently available in the literature.
Solid-State Computational Modeling for Polymorphism and Crystal Engineering
Computational chemistry and in silico modeling have emerged as indispensable tools in the field of crystal engineering and the study of polymorphism in pharmaceutical compounds. For sulfonamides, including this compound, these computational approaches provide deep insights into the crystalline state, guiding the discovery and characterization of different polymorphic forms and facilitating the design of novel crystalline structures with desired physicochemical properties.
Solid-state computational modeling, particularly using methods rooted in quantum mechanics, allows for the prediction and analysis of crystal structures and their relative stabilities. This is crucial as different polymorphs of a drug can exhibit significant variations in properties such as solubility, dissolution rate, and bioavailability.
Detailed Research Findings
While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of research on closely related sulfonamides provides a robust framework for understanding its likely solid-state behavior. Computational studies on sulfonamides like sulfamethoxazole, sulfamethazine (B1682506), and sulfathiazole (B1682510) have demonstrated the power of these methods. bohrium.comresearchgate.netnih.gov
First-principles calculations, such as those based on Density Functional Theory (DFT) with periodic boundary conditions, have been successfully employed to:
Predict Crystal Structures: Computational methods can generate a landscape of possible crystal packings for a given molecule. These predicted structures can then be compared with experimental data to identify the most likely polymorphs. bohrium.comnih.gov
Determine Relative Polymorph Stability: By calculating the lattice energies of different crystal structures, researchers can predict their relative thermodynamic stabilities. nih.gov For instance, studies on sulfachloropyridazine (B1682503) have shown that one polymorph can be computationally identified as more stable than another. bohrium.com This information is vital for selecting the most stable form for pharmaceutical development to avoid unwanted polymorphic transformations.
Analyze Intermolecular Interactions: The stability of a crystal lattice is governed by a network of intermolecular interactions. Computational models can precisely map and quantify these interactions, such as hydrogen bonds and π-π stacking, which are prevalent in sulfonamide crystals. nih.govnih.govresearchgate.net The sulfonamide group itself, with its hydrogen bond donors (N-H) and acceptors (S=O), plays a central role in forming robust supramolecular synthons. nih.goviucr.org
Rationalize Crystal Packing: The specific arrangement of molecules in a crystal, or crystal packing, is influenced by the interplay of various non-covalent interactions. rsc.orgnih.gov Computational analysis helps in understanding why certain packing motifs are favored over others. For many sulfonamides, strong intermolecular hydrogen bonds are the primary driving force for crystal packing. nih.govresearchgate.net
The insights gained from these computational studies are instrumental in crystal engineering. By understanding the key intermolecular interactions, it becomes possible to design cocrystals or salts with modified properties. For example, by selecting appropriate coformers that can form strong and predictable hydrogen bonds with the sulfonamide group, it is possible to create new crystalline forms with enhanced solubility or stability. wits.ac.zaresearchgate.net
Illustrative Data from Computational Studies
To illustrate the type of data generated from solid-state computational modeling of sulfonamides, the following tables provide hypothetical yet representative findings for potential polymorphs of a sulfonamide compound.
Table 1: Predicted Relative Stabilities of Hypothetical this compound Polymorphs
| Polymorph | Space Group | Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |
| Form I | P2₁/c | -150.2 | 0.0 |
| Form II | P-1 | -148.9 | +1.3 |
| Form III | C2/c | -145.8 | +4.4 |
| Form IV | P2₁2₁2₁ | -142.1 | +8.1 |
This table showcases how computational methods can rank the thermodynamic stability of different predicted crystal structures. Form I, with the lowest lattice energy, is predicted to be the most stable polymorph.
Table 2: Analysis of Intermolecular Interactions in a Hypothetical Polymorph of this compound (Form I)
| Interaction Type | Donor | Acceptor | Distance (Å) | Energy (kJ/mol) |
| Hydrogen Bond | N-H (amine) | O=S (sulfone) | 1.95 | -25.1 |
| Hydrogen Bond | N-H (sulfonamide) | N (pyrazine) | 2.10 | -18.5 |
| π-π Stacking | Phenyl Ring | Pyrazine (B50134) Ring | 3.50 | -12.3 |
| C-H···O Interaction | C-H (methyl) | O=S (sulfone) | 2.50 | -5.2 |
This table provides a breakdown of the key intermolecular interactions stabilizing a hypothetical crystal lattice, along with their geometric parameters and estimated interaction energies.
Structure Activity Relationship Sar Investigations
Systematic Analysis of Substituent Effects on Biological Activityresearchgate.netnih.gov
The core structure of 2-Sulfanilamido-6-methylpyrazine features a central sulfonamide group linking a p-aminobenzene ring to a 6-methylpyrazine ring. Alterations to any of these components can significantly impact its biological profile.
The sulfonamide functional group (-SO₂NH-) is a cornerstone of the activity of this class of compounds, known as sulfa drugs. nih.gov These drugs typically act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is vital for folic acid synthesis in bacteria. ontosight.aimdpi.com The structural similarity of the sulfanilamide (B372717) core to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allows it to bind to the active site, thereby blocking the metabolic pathway and inhibiting bacterial growth. nih.govacs.org
The sulfonamide moiety itself plays several key roles in binding to the target enzyme:
Hydrogen Bonding: The nitrogen and oxygen atoms of the sulfonamide group can form crucial hydrogen bonds with amino acid residues in the enzyme's active site. acs.org
Coordination: In metalloenzymes, the sulfonamide group can directly coordinate with a metal ion in the active site. nih.govresearchgate.net
Polarity and Solubility: This highly polarized moiety influences the physicochemical properties of the molecule, such as water solubility and bioavailability, which are critical for reaching the target site. nih.govresearchgate.net
Substitutions on the sulfonamide nitrogen (the nitrogen atom attached to the pyrazine (B50134) ring) are a common strategy in drug design. In a series of N-(pyrazin-2-yl)benzenesulfonamides, the nature of the substituent on the benzene (B151609) ring was shown to be critical. For instance, the presence of a 4-amino group is a classic pharmacophore for DHPS inhibition, directly mimicking PABA. nih.gov
The pyrazine ring and its substituents are critical for modulating the activity and specificity of the compound. The pyrazine ring itself is a heterocyclic aromatic structure containing two nitrogen atoms, which can participate in various interactions. mdpi.com
Methyl Group: The methyl group at the 6-position of the pyrazine ring in this compound influences the molecule's lipophilicity and steric profile. Lipophilicity is a key factor in determining a drug's ability to cross biological membranes, including the bacterial cell wall. prolekare.cz Increasing the length of alkyl chains on related pyrazine derivatives has been shown to correlate with increased lipophilicity and, in some cases, enhanced biological activity. prolekare.czinchem.org The position of the methyl group can also affect the electronic properties of the pyrazine ring, potentially influencing binding interactions.
Other Pyrazine Substituents: Studies on related compounds highlight the importance of substituents on the pyrazine ring. For example, in a study of N-(pyrazin-2-yl)benzenesulfonamides, a chlorine atom was introduced at the 6-position of the pyrazine ring (4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide). This compound demonstrated good antimycobacterial activity, comparable to the non-chlorinated analogue, suggesting that electron-withdrawing groups at this position are tolerated and can modulate activity. nih.gov
The table below summarizes the antimycobacterial activity of closely related analogues, illustrating the effect of substituents.
| Compound Name | Pyrazine Ring Substituent | Benzene Ring Substituent | MIC against M. tuberculosis H37Rv (µM) |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | H | 4-amino | 25 |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6-Cl | 4-amino | 22 |
| 4-nitro-N-(pyrazin-2-yl)benzenesulfonamide | H | 4-nitro | >100 |
| N-(pyrazin-2-yl)benzenesulfonamide | H | H | >100 |
| Data sourced from: Vámosi et al., 2019 nih.gov |
This data indicates that the 4-amino group on the benzene ring is crucial for activity, while a chloro substituent on the pyrazine ring is well-tolerated and maintains potent activity. nih.gov
Stereochemical Requirements for Molecular Recognition and Efficacy
While this compound does not possess a classical chiral center, its three-dimensional shape (stereochemistry) and the spatial arrangement of its functional groups are vital for effective binding to a target enzyme. The molecule's conformation dictates how well it fits into the binding pocket. X-ray crystallography studies of related sulfonamidine derivatives have confirmed specific tautomeric forms and hydrogen bonding patterns that stabilize the active conformation. nih.gov The geometry of the sulfonamide group and its orientation relative to the aniline (B41778) ring plane are critical for biological reactivity. researchgate.netacs.org Intramolecular hydrogen bonding can also play a role in stabilizing a specific conformation that is favorable for receptor binding. nih.gov
Development of Pharmacophore Models for Rational Design
A pharmacophore model is an abstract representation of the essential molecular features required for biological activity. For sulfonamide-based inhibitors, these models typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic or aromatic regions. researchgate.net A general pharmacophore for a DHPS inhibitor based on the sulfanilamide scaffold would include:
An aromatic ring (the benzene ring).
A hydrogen bond donor (the 4-amino group).
The sulfonamide linker, which acts as a hydrogen bond donor/acceptor.
A heterocyclic ring (the pyrazine ring), which contributes to binding through hydrophobic and electronic interactions. nih.govresearchgate.net
Computational studies on related pyrazine derivatives have used such models to screen for new inhibitors, identifying key features like hydrogen bond acceptors and hydrophobic moieties as essential for activity against specific targets. researchgate.netespublisher.com These models serve as a blueprint for the rational design of new derivatives with potentially improved efficacy.
Correlation between Electronic Properties and Biological Efficacynih.gov
The electronic properties of a molecule, such as the distribution of electron density and the energy of its molecular orbitals (HOMO and LUMO), are fundamentally linked to its reactivity and biological activity. imist.ma Quantum chemical calculations are used to study these properties. researchgate.net For sulfanilamide derivatives, the electronic character of the substituents can significantly influence their inhibitory potency. nih.gov
Electron-donating and withdrawing groups: Attaching electron-withdrawing groups to the sulfanilamide structure can increase the acidity of the sulfonamide proton, potentially enhancing binding interactions. nih.gov Conversely, the electronic properties of the pyrazine ring, influenced by the methyl group, affect its ability to engage in π-stacking or other electronic interactions within the enzyme's active site. mdpi.com
Energy Gap (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, which can correlate with higher biological activity. imist.ma
Investigation of Conformational Preferences and Their Link to Activity
A molecule's biological activity depends not just on its static structure but also on its flexibility and the different shapes, or conformations, it can adopt. researchgate.net this compound can exist in various conformations due to rotation around its single bonds, particularly the C-S and S-N bonds of the sulfonamide linker.
Theoretical studies on sulfanilamide and its derivatives have shown that different conformers, arising from the orientation of the amino and sulfonamide groups, have different energy stabilities. researchgate.net The most stable conformer is not always the one that binds to the biological target. The bioactive conformation, the specific shape the molecule adopts inside the enzyme's active site, may be a higher-energy state. Understanding the energy landscape of these different conformations is crucial for predicting binding affinity. The orientation of the sulfonamide group relative to the aniline ring has been identified as a key structural parameter influencing activity. researchgate.net
Molecular Mechanisms of Action and Biochemical Interactions
Detailed Mechanism of Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition
The primary mechanism of action for 2-Sulfanilamido-6-methylpyrazine, also known as Sulfametopyrazine or Sulfalene (B1681184), lies in its ability to inhibit the bacterial enzyme dihydropteroate synthetase (DHPS). hmdb.ca This inhibition is a key factor in its antibacterial and antimalarial properties.
Enzyme Kinetic Studies of Competitive Inhibition
This compound acts as a competitive inhibitor of dihydropteroate synthetase (DHPS). hmdb.ca This means it directly competes with the enzyme's natural substrate, para-aminobenzoic acid (PABA). hmdb.ca Due to its structural similarity to PABA, this compound can bind to the active site of the DHPS enzyme. This binding, however, is non-productive; the enzyme cannot utilize the inhibitor to synthesize dihydropteroate, the precursor to folic acid.
The inhibitory concentrations (IC50) and Michaelis-Menten inhibitory constants (Ki) for several sulfa drugs against Plasmodium falciparum dihydropteroate synthetase have been determined, with Ki values ranging from 6 to 500 microM. nih.gov
Interactive Table: DHPS Inhibition Data for Selected Sulfonamides
| Compound | Organism | Inhibition Type | KI (M) |
| Sulfadiazine (B1682646) | Escherichia coli | Competitive | 2.5 x 10-6 |
| Dapsone (B1669823) | Escherichia coli | Competitive | 5.9 x 10-6 |
Biochemical Pathways Disrupted by DHPS Inhibition in Bacterial Systems
The inhibition of DHPS by this compound disrupts the folic acid synthesis pathway in bacteria. hmdb.caresearchgate.net Folic acid is an essential nutrient that bacteria must synthesize themselves, as they are generally impermeable to external sources. This pathway begins with the conversion of chorismate to PABA, which is then condensed with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate by DHPS to form 7,8-dihydropteroate. This is a critical step in the biosynthesis of folate. researchgate.net
By competitively binding to DHPS, this compound effectively blocks this condensation reaction. hmdb.ca This leads to a depletion of dihydropteroate and, consequently, a halt in the production of downstream folate derivatives. The disruption of this pathway is the cornerstone of the bacteriostatic effect of sulfonamides. researchgate.net
Impact on Folic Acid Biosynthesis and Nucleic Acid Synthesis
The cessation of folic acid biosynthesis due to DHPS inhibition has profound consequences for the bacterial cell. Folic acid, in its reduced form as tetrahydrofolate, is a crucial cofactor for one-carbon transfer reactions. These reactions are vital for the synthesis of several key cellular components, including:
Purines and Pyrimidines: These are the building blocks of DNA and RNA. Without an adequate supply of folate cofactors, the de novo synthesis of these nucleic acid precursors is severely hampered. researchgate.net
Amino Acids: Certain amino acids, such as methionine and glycine, also require folate-dependent enzymes for their synthesis.
The inability to synthesize nucleic acids and essential amino acids ultimately prevents bacterial growth and replication. researchgate.net This bacteriostatic action is the therapeutic basis for the use of this compound and other sulfonamides in treating bacterial infections. researchgate.net
Investigation of Interactions with Other Biological Systems
While the primary target of this compound is DHPS, research has explored its interactions with other biological systems, revealing a broader spectrum of activity.
Carbonic Anhydrase Isozyme Inhibition Mechanisms and Selectivity
Sulfonamides, including derivatives of this compound, are known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govmdpi.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in various physiological processes. nih.gov
The inhibitory action of sulfonamides on CAs stems from the binding of the sulfonamide group (SO2NH2) to the zinc ion in the enzyme's active site. nih.gov This interaction is similar to how they bind to the pterin-binding site of DHPS.
There are several human CA isozymes (e.g., hCA I, II, IV, IX, XII), and the selectivity of sulfonamide inhibitors for these different isoforms is an active area of research. mdpi.comdoi.orgnih.gov For instance, some novel sulfonamides have shown potent and selective inhibition of tumor-associated hCA IX and XII, which are considered important targets in cancer therapy. semanticscholar.org While specific data on the selectivity of this compound for various CA isozymes is limited in the provided results, the general ability of sulfonamides to inhibit these enzymes suggests a potential for off-target effects or even secondary therapeutic applications. drugbank.comnih.gov
Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by a Sulfonamide (Compound 13 in a study)
| Isoform | Ki (nM) |
| hCA I | >10,000 |
| hCA II | 2.4 |
| hCA IX | 9.7 |
| hCA XII | 14 |
Note: Data for a different sulfonamide is presented to illustrate the concept of isoform-selective inhibition. mdpi.com
Exploration of Molecular Targets Beyond DHPS for Broader Biological Effects
The chemical scaffold of this compound, a sulfonamide linked to a pyrazine (B50134) ring, has been the basis for exploring other potential molecular targets. For example, some N-(pyrazin-2-yl)benzenesulfonamide derivatives have been investigated for their antimycobacterial activity, though many showed low efficacy. researchgate.net
Furthermore, the pyrazine ring itself is a component of various biologically active molecules. For instance, certain pyrazine derivatives have been studied for their ability to be degraded by bacteria like Mycobacterium sp., indicating potential interactions with microbial metabolic pathways beyond folate synthesis. nih.gov The exploration of such alternative targets could lead to the discovery of new therapeutic applications for compounds structurally related to this compound.
Research on this compound Reveals Gaps in Understanding of Specific Cellular Interactions
Scientific investigation into the chemical compound this compound has primarily focused on its general antimicrobial properties, with a notable lack of specific data on its interaction with particular cellular signaling pathways and its process of entering and distributing within cells. While the broader mechanism of action for sulfonamides is well-established, detailed studies on the specific molecular and cellular interactions of this compound are not currently available in published scientific literature.
The general mechanism of action for sulfonamides, including this compound, is understood to be the competitive inhibition of dihydropteroate synthetase ontosight.aidrugbank.com. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition prevents bacterial growth ontosight.aidrugbank.com. Some studies have also explored the potential for other biological activities of sulfonamide derivatives, such as antitumor and anti-inflammatory effects nih.govnih.gov.
However, a thorough review of existing research reveals no specific studies on the modulation of the ActA/Smad cellular signaling pathway by this compound. This pathway is a critical regulator of numerous cellular processes, and understanding how chemical compounds interact with it is a key area of pharmacological research.
Similarly, there is a lack of available data concerning the cellular uptake and intracellular distribution of this compound in any model system. Research into how a compound is absorbed by and distributed within cells is fundamental to understanding its bioavailability and potential therapeutic effects.
Polymorphism, Crystallization, and Supramolecular Chemistry
Discovery and Characterization of Polymorphs and Solvates of 2-Sulfanilamido-6-methylpyrazine
While sulfonamides as a class are known to exhibit polymorphism, specific research detailing the discovery and characterization of distinct polymorphic or solvated forms of this compound is not extensively documented in publicly available literature. General discussions in patents acknowledge that active pharmaceutical ingredients like sulfalene (B1681184) can exist in various crystalline forms, including polymorphs and solvates (hydrates or non-hydrated forms), which can impact their physical and chemical properties google.comjaper.in. However, specific polymorphs (e.g., Form I, Form II) of this compound have not been isolated and characterized in the provided research.
Information regarding specific crystallization methods for obtaining different solid forms of this compound is not available in the reviewed literature. Generally, methods for producing different polymorphs or cocrystals can include techniques like slurry conversion, liquid-assisted grinding, and slow evaporation from various solvents nih.gov. For other sulfonamides, such as sulfamethoxazole, methods like solid-state milling and solution co-crystallization have been employed to form cocrystals japsonline.com.
While the existence of multiple polymorphic forms of this compound is not documented, the crystal structure of one form has been elucidated. Crystals of sulfalene have been identified as belonging to the orthorhombic space group Pbca, with eight molecules (z = 8) in the unit cell researchgate.net. The structure is stabilized by hydrogen bonding involving three of the four nitrogen atoms researchgate.net. The Cambridge Structural Database (CSDC) holds the crystal structure data for sulfalene under the number 797843 nih.gov.
A comparative analysis of polymorphic forms is not possible due to the lack of data on distinct polymorphs for this specific compound. Such an analysis would typically involve comparing crystallographic data, molecular conformations, and intermolecular interactions between different forms, as has been done for other sulfonamides like sulfasalazine (B1682708) nih.gov.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₄O₃S |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Molecules per Unit Cell (z) | 8 |
| CCDC Number | 797843 |
| Data sourced from available crystallographic studies. researchgate.netnih.gov |
Detailed studies on the thermodynamic stability and interconversion between different polymorphic forms of this compound are not present in the available research. Such studies are contingent on the identification of multiple polymorphs and would typically involve determining their relative stability at different temperatures and the kinetics of their transformation.
Cocrystal Formation and Design Principles
The formation of cocrystals is a recognized strategy to modify the physicochemical properties of pharmaceutical compounds. For this compound, the potential for cocrystal formation has been noted, often in the context of combining it with other active molecules like pyrimethamine (B1678524) for therapeutic purposes nih.govrsc.orgacs.org.
The scientific literature does not provide specific examples of coformers that have been systematically explored for the supramolecular assembly of this compound. The design of cocrystals often involves selecting coformers with complementary functional groups capable of forming robust intermolecular interactions.
As no specific cocrystals of this compound have been reported in the reviewed literature, the identification and characterization of their supramolecular synthons are not possible. In the broader context of sulfonamide cocrystals, common supramolecular synthons are formed through hydrogen bonds involving the sulfonamide group. However, without specific examples for this compound, a detailed analysis of its synthon hierarchy cannot be performed. The design of such multicomponent crystals relies on the predictable formation of these synthons medchemexpress.com.
Crystal Engineering Approaches to Modulate Solid-State Properties
Crystal engineering provides a strategic framework for designing new solid forms of a substance with tailored properties. This is achieved by understanding and manipulating the intermolecular interactions that direct the assembly of molecules into a crystal lattice. rsc.org For sulfonamides like sulfamerazine (B1682647), this approach is particularly valuable for creating new solid forms with enhanced physicochemical properties, such as solubility and stability. nih.gov
One of the primary strategies in crystal engineering is the formation of cocrystals. A cocrystal is a multi-component crystalline solid where at least one component is an active pharmaceutical ingredient (API) and the other components (coformers) are typically neutral molecules. rsc.orgnih.gov These components are held together in the crystal lattice by non-covalent interactions, most commonly hydrogen bonds. nih.gov
While specific cocrystal studies focusing solely on this compound are not extensively detailed in the provided results, the principles are well-established for closely related sulfonamides like sulfamethazine (B1682506). For instance, cocrystals of sulfamethazine have been successfully formed with coformers such as p-aminobenzoic acid and 4-aminosalicylic acid. acs.orgacs.orgnih.gov These examples demonstrate that the sulfonamide and pyrimidine-like moieties present in sulfamerazine are amenable to forming robust hydrogen-bonded synthons with complementary coformers, a key strategy for modulating solid-state properties. acs.org The selection of a coformer is often guided by the ΔpKa value between the API and the coformer, although molecular complementarity and the crystallization environment are also crucial factors. nih.gov
Investigation of Non-Covalent Interactions Driving Self-Assembly
The crystal packing and stability of sulfamerazine's polymorphs are dictated by a complex network of non-covalent interactions. These interactions, though weaker than covalent bonds, are directional and specific, governing the three-dimensional architecture of the crystal.
Hydrogen Bonding Networks in Crystalline Architectures
Hydrogen bonds are the dominant intermolecular forces in the crystal structures of sulfonamides. researchgate.net In sulfamerazine, the molecule contains several hydrogen bond donor and acceptor sites: the aniline (B41778) amine group (-NH2), the sulfonamide N-H group, the sulfonamide oxygen atoms (-SO2-), and the nitrogen atoms of the pyrazine (B50134) ring.
The specific hydrogen bonding patterns differ between the polymorphs, which accounts for their different crystal packing and properties. For example, in one polymorph of sulfamerazine, both protons of the aniline amine group form hydrogen bonds with sulfonyl oxygen atoms of neighboring molecules, while the sulfonamide proton bonds to a pyrazine ring nitrogen. researchgate.net In a different polymorph (Form III, crystallizing in the P21/c space group), molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds to form a complex network. scispace.comiucr.org Theoretical studies using density functional theory (DFT) have confirmed the significant role of the different nitrogen atoms within the hydrogen-bonding network of crystalline sulfamerazine. nih.gov
A detailed analysis of a recently discovered polymorph provided specific geometries of these critical interactions, highlighting their role in stabilizing the crystal structure. scispace.comiucr.org
Table 1: Hydrogen-Bond Geometry in a Sulfamerazine Polymorph (Form III)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N11-H11···N12(i) | 0.88 | 2.10 | 2.978 (3) | 173 |
| N14-H14A···O12(ii) | 0.88 | 2.21 | 3.085 (3) | 172 |
| N14-H14B···N13(iii) | 0.88 | 2.45 | 3.294 (3) | 161 |
| Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+2, -z+1; (iii) x, y-1, z. | ||||
| Source: Adapted from Hossain, G. M. (2006). Acta Crystallographica Section E, 62, o2166–o2167. scispace.com |
π-Stacking and Van der Waals Interactions in Solid Forms
The structure of this compound contains two aromatic rings: the benzene (B151609) ring of the sulfanilamide (B372717) moiety and the methylpyrazine ring. These rings can interact via π-π stacking, where the electron clouds of adjacent rings overlap. researchgate.net These interactions, though weaker than hydrogen bonds, contribute significantly to the cohesive energy of the crystal, particularly in stabilizing layered or stacked arrangements of molecules. researchgate.netrsc.org In related sulfonamide structures, face-to-face π-stacking interactions between aromatic rings have been observed with interplanar distances typically in the range of 3.2 to 3.5 Å. researchgate.netrsc.org The specific geometry and energy of these π-stacking interactions can vary between different polymorphs, influencing their relative stability. universityofgalway.ie
Q & A
Q. What are the established synthetic routes for 2-Sulfanilamido-6-methylpyrazine, and how do reaction conditions influence yield?
The synthesis of sulfonamide-pyrazine derivatives typically follows a two-step protocol: (1) preparation of the sulfonyl chloride intermediate (e.g., 4-acetylaminobenzenesulfonyl chloride) and (2) coupling with a substituted pyrazine amine. For this compound, the pyrazine precursor (e.g., 3-amino-6-methylpyrazine) is reacted with the sulfonyl chloride under basic conditions (e.g., pyridine or NaOH). Solvent choice (e.g., acetone vs. DMF) and temperature (ambient vs. reflux) critically affect regioselectivity and yield. For example, details analogous sulfonamide synthesis via nucleophilic substitution, emphasizing the role of sodium methoxide in deprotecting intermediates.
Methodological Tip : Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize byproducts like disubstituted sulfonamides .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Mass Spectrometry (MS) : Electron-impact MS can identify fragmentation patterns unique to pyrazine sulfonamides. For example, loss of H₂O or H₂S from methoxy/methylthio analogs (e.g., 2-methoxy-3-methylpyrazine) indicates skeletal rearrangements, as shown in .
- NMR : ¹H/¹³C NMR resolves substituent positions on the pyrazine ring (e.g., methyl at C6 vs. C2).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) effectively separates sulfonamide derivatives, as validated in for sulfanilamide mixtures.
Methodological Tip : Use deuterated DMSO for NMR to enhance solubility of sulfonamides. For HPLC, adjust pH to 3–4 to suppress ionization and improve peak symmetry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
Discrepancies in antimicrobial or antifungal activity may arise from assay conditions (e.g., bacterial strain variability) or compound stability. For example:
- Stability : Sulfonamides hydrolyze under acidic/alkaline conditions, altering efficacy. Pre-screen compounds for stability in assay media (e.g., pH 7.4 PBS).
- Structure-Activity Relationships (SAR) : Substituent position matters. shows that 6-methyl groups enhance antimycobacterial activity, while 2-methoxy groups reduce solubility. Cross-validate using isosteric replacements (e.g., replacing -SO₂NH₂ with -CONH₂) .
Experimental Design : Use a matrix approach: vary substituents (methyl, methoxy, halogens) and test against standardized microbial panels (e.g., Mycobacterium tuberculosis H37Rv). Include positive controls (e.g., sulfamethoxazole) .
Q. What catalytic systems are optimal for synthesizing pyrazine intermediates like 6-methylpyrazine?
Vapor-phase catalysis over transition-metal ferrites (e.g., MnFe₂O₄) enables efficient pyrazine synthesis. demonstrates 80% yield of 2-methylpyrazine from propylene glycol and ethylenediamine at 723 K. Key factors:
- Catalyst Composition : Mn-rich ferrites enhance dehydrogenation and cyclization.
- Feed Ratio : ED:PG:H₂O = 1:1:2 minimizes coke formation.
- Space Velocity : WHSV = 1.2 h⁻¹ balances contact time and throughput.
Methodological Tip : Post-synthesis, purify intermediates via vacuum distillation or recrystallization (ethanol/water) to remove unreacted diols .
Q. How can computational methods complement experimental SAR studies for sulfonamide-pyrazine derivatives?
- Docking Studies : Model interactions with target enzymes (e.g., dihydropteroate synthase for sulfonamides). highlights pyrazinecarboxamides binding to mycobacterial enzymes via H-bonding with Arg-63.
- QSAR : Use Hammett constants (σ) for substituents to predict logP and IC₅₀. For example, electron-withdrawing groups (e.g., -Cl) at C6 improve membrane permeability.
Experimental Design : Validate predictions with in vitro enzyme inhibition assays (e.g., folate synthesis pathway) and compare with computational ΔG values .
Q. What strategies mitigate interference from sulfonamide degradation products in HPLC analysis?
- Mobile Phase Optimization : Add ion-pairing agents (e.g., 10 mM octanesulfonate) to resolve sulfonamides from hydrolyzed sulfanilic acid.
- Derivatization : Pre-column derivatization with dansyl chloride enhances UV detection (λ = 254 nm).
Troubleshooting : If peak splitting occurs, check column age (C18 columns degrade after ~500 runs) or adjust gradient slope (e.g., 1%/min acetonitrile increase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
